molecular formula C46H60O4 B040694 1,3-Dimethoxy-4-tert-butylcalix(4)arene CAS No. 122406-45-5

1,3-Dimethoxy-4-tert-butylcalix(4)arene

Cat. No. B040694
CAS RN: 122406-45-5
M. Wt: 677 g/mol
InChI Key: SDNQRJYYUPMBIV-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-tert-butylcalix(4)arene is a chemical compound with the molecular formula C46H60O4 . It is also known by several other names, including 5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo .


Synthesis Analysis

The synthesis of 1,3-Dimethoxy-4-tert-butylcalix(4)arene involves various chemical reactions. For instance, different combinations of organomagnesium reagents and zinc bromide react with 1,3-dimethoxy-4-tert-butylcalix(4)arene to afford mixed-metal calix(4)arene systems . Another method involves the reaction of a 1,3-diacid dichloride of p-tert-butylcalixarene with various aliphatic diamines .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxy-4-tert-butylcalix(4)arene is intriguing. It forms intriguing molecular structures when reacted with organomagnesium reagents and zinc bromide .


Chemical Reactions Analysis

1,3-Dimethoxy-4-tert-butylcalix(4)arene undergoes various chemical reactions. For instance, it reacts with organomagnesium reagents and zinc bromide to form mixed-metal calix(4)arene systems . It also reacts with n-BuLi followed by [CrCl (3) (THF) (3)] to afford the monomeric complex .


Physical And Chemical Properties Analysis

1,3-Dimethoxy-4-tert-butylcalix(4)arene has a molecular weight of 677.0 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 6 .

Scientific Research Applications

Ring Opening Polymerisation Studies

1,3-Dimethoxy-4-tert-butylcalix(4)arene has been used in the formation of mixed-metal calix4arene systems. These systems have shown intriguing molecular structures and are capable of the ring opening polymerisation of ε-caprolactone under N2, air, or as melts .

Synthesis of Functional (Thia)calix4arene Derivatives

The compound has been used in the synthesis of various triazole derivatives of thiacalix4arenes and calix4arenes. This approach has been used to obtain new macrocyclic structures of interest .

Therapeutic Potential of Benzotriazolyl Dendrimers

1,3-Dimethoxy-4-tert-butylcalix(4)arene has been used in the synthesis of p-tert-butylcalixarene tethered benzotriazolyl dendrimers. These dendrimers have been evaluated for their therapeutic potential both in vitro and in vivo .

Complexation of Cathinones

The compound has been used as a neutral carrier into an ion-selective membrane (ISM). This application is particularly relevant in the field of supramolecular chemistry .

Derivatization

1,3-Dimethoxy-4-tert-butylcalix(4)arene is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .

Mechanism of Action

Target of Action

The primary targets of 1,3-Dimethoxy-4-tert-butylcalix(4)arene are organomagnesium reagents and zinc bromide . These targets play a crucial role in the formation of mixed-metal calix4arene systems .

Mode of Action

1,3-Dimethoxy-4-tert-butylcalix(4)arene interacts with its targets through a reaction process. Different combinations of organomagnesium reagents and zinc bromide react with 1,3-Dimethoxy-4-tert-butylcalix(4)arene to afford mixed-metal calix4arene systems . This interaction results in the formation of intriguing molecular structures .

Biochemical Pathways

The affected pathway involves the ring-opening polymerisation of ε-caprolactone . The downstream effects of this pathway include the formation of intriguing molecular structures and the capability of the systems to undergo ring-opening polymerisation under N2, air, or as melts .

Pharmacokinetics

The compound’s interaction with organomagnesium reagents and zinc bromide suggests that it may have significant bioavailability in systems where these targets are present .

Result of Action

The result of the action of 1,3-Dimethoxy-4-tert-butylcalix(4)arene is the formation of mixed-metal calix4arene systems . These systems have intriguing molecular structures and are capable of the ring-opening polymerisation of ε-caprolactone .

Action Environment

The action of 1,3-Dimethoxy-4-tert-butylcalix(4)arene can be influenced by environmental factors such as the presence of organomagnesium reagents and zinc bromide . These factors can affect the compound’s action, efficacy, and stability .

properties

IUPAC Name

5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNQRJYYUPMBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-4-tert-butylcalix(4)arene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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